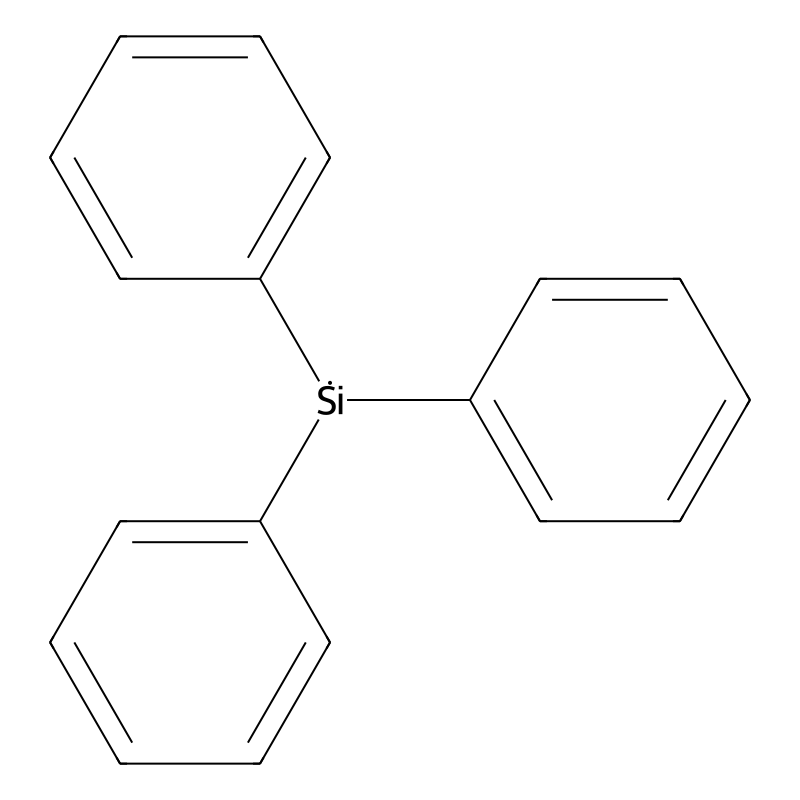

Triphenylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triphenylsilane (Ph3SiH) is a bulky, solid triorganosilane widely utilized as a mild reducing agent, a radical hydrogen atom donor, and a highly selective hydrosilylation reagent [1]. Unlike highly volatile or moisture-sensitive silanes, triphenylsilane is an air-stable, crystalline solid at room temperature (mp 43-45 °C), enabling precise gravimetric dosing and simplified benchtop handling without the need for specialized inert-atmosphere transfer techniques . Its substantial steric bulk and tunable electronic properties make it a premium choice for driving chemo- and stereoselective reductions, particularly in transition-metal-catalyzed couplings and enantioselective free-radical transformations where toxic tin hydrides or overly reactive borohydrides are unsuitable [1].

Substituting triphenylsilane with less sterically hindered analogs (e.g., triethylsilane or dimethylphenylsilane) or more reactive hydrides fundamentally alters reaction trajectories and intermediate stability [1]. In transition-metal-catalyzed reductive couplings, smaller silanes often yield unstable enol silane intermediates that hydrolyze during chromatographic purification, whereas the bulky triphenylsilyl group ensures robust product isolation [1]. Furthermore, in radical chemistry, replacing triphenylsilane with standard tributyltin hydride reintroduces severe toxicity and purification bottlenecks, while substituting it with highly reactive borohydrides abolishes chemoselectivity, leading to unselective over-reduction of complex multifunctional substrates [2].

References

- [1] Herath, A., & Montgomery, J. (2008). Highly Chemoselective and Stereoselective Synthesis of Z-Enol Silanes. Journal of the American Chemical Society, 130(26), 8132-8133.

- [2] Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 32(2), 163-171.

Physical State and Handling Robustness for Scale-Up

The physical state of a silane reagent dictates its ease of handling and dosing accuracy. Triphenylsilane is a stable solid at room temperature, allowing for precise gravimetric measurement. In contrast, common alternatives like triethylsilane and phenylsilane are volatile liquids, with phenylsilane also being highly moisture-sensitive . This phase difference eliminates the need for syringe-pump dosing or strictly inert glovebox environments during routine additions.

| Evidence Dimension | Physical state and handling requirements |

| Target Compound Data | Solid (mp 43-45 °C), air/moisture stable, gravimetric dosing |

| Comparator Or Baseline | Triethylsilane (Liquid, bp 107 °C) / Phenylsilane (Liquid, bp 120 °C, moisture sensitive) |

| Quantified Difference | Phase difference (solid vs liquid) eliminates volatility issues and allows direct weighing on the benchtop. |

| Conditions | Standard laboratory and industrial handling conditions. |

Solid-state stability enables precise, reproducible dosing in scale-up and routine synthesis without the need for specialized inert-atmosphere transfer techniques.

Stereocontrol and Product Stability in Reductive Couplings

In the nickel-catalyzed three-component coupling of enals, alkynes, and silanes, the choice of silane dictates both the stereoselectivity of the reaction and the stability of the resulting product. Triphenylsilane yields Z-enol silanes with >98:2 stereoselectivity that are completely stable to standard silica gel chromatographic separations [1]. Conversely, the use of dimethylphenylsilane results in products that are unstable to purification, hydrolyzing directly to the corresponding aldehyde[1].

| Evidence Dimension | Z-selectivity and chromatographic stability |

| Target Compound Data | >98:2 Z-selectivity; product fully stable to silica gel chromatography |

| Comparator Or Baseline | Dimethylphenylsilane (Product unstable, hydrolyzes during purification) |

| Quantified Difference | Triphenylsilane preserves 100% of the enol silane during purification, whereas the comparator yields the degraded aldehyde. |

| Conditions | Nickel-catalyzed three-component coupling (Ni(COD)2, PCy3, THF). |

The steric bulk of the triphenylsilyl group is critical for isolating highly functionalized enol silanes without degradation during standard chromatographic workup.

Non-Toxic Hydrogen Atom Transfer in Radical Reactions

Triphenylsilane serves as an effective, non-toxic hydrogen atom donor in radical chain reactions, replacing hazardous organotin reagents. When used in conjunction with a 5 mol% chiral sugar-derived thiol catalyst, triphenylsilane propagates the radical chain effectively, yielding products with up to 50% enantiomeric excess [1]. This performance provides a viable alternative to tributyltin hydride, which, despite its lower bond dissociation energy, generates highly toxic and difficult-to-remove tin byproducts[1].

| Evidence Dimension | Radical reduction efficacy and byproduct toxicity |

| Target Compound Data | Effective HAT donor; compatible with 5 mol% chiral catalysts; silicon-based byproducts |

| Comparator Or Baseline | Tributyltin hydride (Generates highly toxic, difficult-to-separate tin waste) |

| Quantified Difference | Eliminates 100% of toxic tin byproducts while maintaining radical chain propagation and enantioselectivity. |

| Conditions | Enantioselective free radical additions using chiral thiol catalysts. |

Allows for the development of green, tin-free radical reduction protocols essential for pharmaceutical intermediate synthesis.

Stereoselective Synthesis of Z-Enol Silanes

Triphenylsilane is the optimal choice for nickel-catalyzed reductive couplings of enals and alkynes where product stability is paramount. Its steric bulk ensures high Z-selectivity (>98:2) and prevents the hydrolysis of the resulting enol silane during silica gel chromatography, a common failure point when using less hindered silanes like dimethylphenylsilane [1].

Tin-Free Enantioselective Radical Reductions

In pharmaceutical and fine chemical synthesis where heavy metal contamination is unacceptable, triphenylsilane acts as a non-toxic hydrogen atom donor. It successfully replaces tributyltin hydride in radical chain reactions, working synergistically with chiral thiol catalysts to achieve enantioselective transformations without generating toxic, difficult-to-remove tin waste [2].

Moisture-Tolerant Benchtop Reductions and Scale-Up

For industrial scale-up or routine laboratory workflows, the solid state and air/moisture stability of triphenylsilane offer significant processability advantages. It eliminates the need for the rigorous inert-atmosphere handling, specialized syringe-pump dosing, or volatility controls required when using liquid alternatives like triethylsilane or highly reactive phenylsilane [1].

References

- [1] Herath, A., & Montgomery, J. (2008). Highly Chemoselective and Stereoselective Synthesis of Z-Enol Silanes. Journal of the American Chemical Society, 130(26), 8132-8133.

- [2] Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 32(2), 163-171.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Triphenylsilane